CYP2D6 Inhibition Potency: Threohydrobupropion Demonstrates 2-Fold Greater Potency Than 4-Hydroxybupropion and Parent Bupropion
In a comprehensive 2025 evaluation of CYP2D6 inhibition using pooled human liver microsomes with dextromethorphan O-demethylation as the probe reaction, racemic threohydrobupropion (THBUP) demonstrated over 2-fold greater inhibitory potency than both 4-hydroxybupropion (OHBUP) and the parent drug bupropion (BUP). The Ki value for racemic erythrohydrobupropion (EHBUP) was 5.5-fold lower than THBUP, 11.4-fold lower than OHBUP, and 13-fold lower than BUP, establishing a clear potency hierarchy [1].
| Evidence Dimension | CYP2D6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | THBUP: Ki not directly reported; relative potency >2-fold greater than OHBUP and BUP |
| Comparator Or Baseline | EHBUP: Ki = 5.5-fold lower than THBUP; OHBUP: Ki = 11.4-fold lower than EHBUP; BUP: Ki = 13-fold lower than EHBUP |
| Quantified Difference | THBUP >2× more potent than OHBUP and BUP; EHBUP 5.5× more potent than THBUP |
| Conditions | Pooled human liver microsomes; dextromethorphan O-demethylation probe; racemic compounds evaluated |
Why This Matters
For researchers investigating CYP2D6-mediated drug-drug interactions, selecting threo-dihydrobupropion rather than 4-hydroxybupropion or parent bupropion yields quantitatively different inhibition outcomes, with potency differences exceeding 2-fold that directly impact mechanistic static and PBPK interaction modeling.
- [1] Yoon S, et al. The strong clinical interaction between bupropion and CYP2D6 is primarily mediated through bupropion metabolites and their stereoisomers: A paradigm for evaluating metabolites in drug-drug interaction risk. Journal of Pharmacology and Experimental Therapeutics. 2025. View Source
